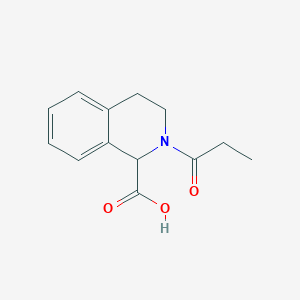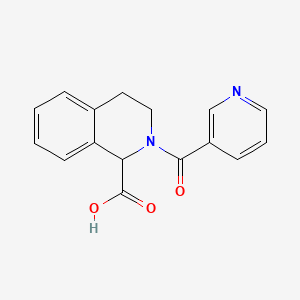
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, commonly known as IDQ, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. IDQ is a heterocyclic compound that belongs to the isoquinoline family and contains a carboxylic acid group, making it a versatile molecule for various research applications.
Mechanism of Action
The mechanism of action of IDQ involves the chelation of metal ions through the carboxylic acid and nitrogen atoms in the isoquinoline ring. This results in a change in the fluorescence properties of IDQ, which can be measured and used to quantify the amount of metal ions present in a sample.
Biochemical and Physiological Effects:
IDQ has been shown to have minimal toxicity and does not interfere with normal cellular processes. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal ion transport and metabolism in living organisms. Additionally, IDQ has been used to investigate the role of metal ions in various diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of IDQ is its selectivity for metal ions, which allows for accurate detection and quantification of metal ions in biological samples. Additionally, IDQ is stable and can be easily synthesized in large quantities. However, one limitation of IDQ is its sensitivity to pH and temperature, which can affect its fluorescence properties and accuracy of metal ion detection.
Future Directions
There are several future directions for IDQ research, including the development of new derivatives with enhanced selectivity for specific metal ions, as well as the application of IDQ in imaging techniques for visualizing metal ion distribution in living organisms. Additionally, IDQ could be used to study the role of metal ions in other diseases, such as cancer and diabetes. Overall, IDQ has the potential to be a valuable tool for advancing our understanding of metal ion biology and its implications in various diseases.
Synthesis Methods
IDQ can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then reacted with sodium methoxide to yield the final product, IDQ.
Scientific Research Applications
IDQ has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. Its unique structure allows for selective binding to metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in living organisms.
properties
IUPAC Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-11(15)14-8-7-9-5-3-4-6-10(9)12(14)13(16)17/h3-6,12H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVWBUDPSGZDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)





